molecular formula C10H10FN3O B12737973 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- CAS No. 116114-16-0

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)-

Cat. No.: B12737973
CAS No.: 116114-16-0
M. Wt: 207.20 g/mol
InChI Key: RUJCPPGLVRBNRL-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- is a heterocyclic compound that features a triazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with isothiocyanates, followed by further functionalization to introduce the fluorophenyl group . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other triazole derivatives.

Properties

CAS No.

116114-16-0

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

5-(4-fluorophenyl)-2,4-dimethyl-1,2,4-triazol-3-one

InChI

InChI=1S/C10H10FN3O/c1-13-9(12-14(2)10(13)15)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

RUJCPPGLVRBNRL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=O)C)C2=CC=C(C=C2)F

Origin of Product

United States

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